molecular formula C16H30O2 B099108 Prodenialure A CAS No. 16725-53-4

Prodenialure A

Cat. No.: B099108
CAS No.: 16725-53-4
M. Wt: 254.41 g/mol
InChI Key: XXPBOEBNDHAAQH-SREVYHEPSA-N
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Description

(Z)-9-Tetradecenyl acetate, also known as (Z)-tetradec-9-enyl acetate, is a Straight Chain Lepidopteran Pheromone (SCLP) that serves as a critical semiochemical in entomological research and integrated pest management (IPM) strategies . This compound, with the canonical SMILES formula CCCCC=CCCCCCCCCOC(=O)C, acts with high specificity as a powerful insect sex attractant . Its primary mechanism of action is the disruption of mating behaviors in target Lepidopteran pests, such as the codling moth ( Cydia pomonella ) and various leafroller species, by confusing males and preventing them from locating females . This makes it an invaluable, non-toxic tool for monitoring, mass trapping, and mating disruption in agricultural settings, particularly for fruit and vegetable crops . Approved for use in the EU under EC Regulation 1107/2009 until 2030-08-30, it represents a key active substance in environmentally conscious pest control . Recent research has also demonstrated the feasibility of producing this pheromone through sustainable biotechnological methods, such as metabolic engineering in the yeast Saccharomyces cerevisiae , paving the way for greener production alternatives to traditional chemical synthesis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-tetradec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPBOEBNDHAAQH-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50894976
Record name (Z)-9-Tetradecenyl acetate
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Molecular Weight

254.41 g/mol
Source PubChem
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CAS No.

16725-53-4
Record name (Z)-9-Tetradecenyl acetate
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Record name 9-Tetradecenyl acetate
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Record name 9-Tetradecen-1-ol, 1-acetate, (9Z)-
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Record name (Z)-9-Tetradecenyl acetate
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Record name (Z)-tetradec-9-enyl acetate
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Record name TETRADECENYL ACETATE, (Z)-9-
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Biological Roles and Inter Specific Variation

Presence and Ratios in Species-Specific Pheromone Blends

The specificity of a moth's sex pheromone is not typically determined by a single compound, but rather by a unique blend of several components in precise ratios. researchgate.net Z9-14:OAc is a widespread component in these blends, and its relative abundance can vary dramatically between species, influencing the blend's attractiveness to conspecific males.

Major and Minor Component Roles in Mating Communication

(Z)-9-Tetradecenyl acetate (B1210297) can function as either a major or a minor component of a sex pheromone blend, its role significantly impacting mating communication.

As a major component , Z9-14:OAc is often the most abundant compound in the pheromone gland and is a primary attractant for males. For instance, in both the C-strain and R-strain of the fall armyworm, Spodoptera frugiperda, Z9-14:OAc is the principal pheromone component. mdpi.com Similarly, it is a major component in the sex pheromone of the almond moth, Cadra cautella, where it is capable of inducing attraction on its own. researchgate.net

In contrast, as a minor component , Z9-14:OAc may be present in smaller quantities but can be essential for augmenting the attractiveness of the major components. In Cadra cautella, while (Z,E)-9,12-tetradecadienyl acetate is the major attractant, the addition of Z9-14:OAc enhances the blend's appeal. researchgate.net In some populations of the black cutworm, Agrotis ipsilon, Z9-14:OAc is a minor but consistently present component of their three-part pheromone. oup.com

Examples across Moth Taxa

The utilization of (Z)-9-tetradecenyl acetate is widespread across various moth families. The following table provides examples of its presence and role in the pheromone blends of several key moth taxa.

SpeciesFamilyRole of (Z)-9-Tetradecenyl AcetateOther Key Pheromone Components
Spodoptera frugiperda (Fall Armyworm) NoctuidaeMajor Component mdpi.comcgiar.org(Z)-7-dodecenyl acetate, (Z)-11-hexadecenyl acetate cgiar.orgpmhe.in
Spodoptera exigua (Beet Armyworm) NoctuidaeCo-major Component iastate.edu(Z,E)-9,12-tetradecadienyl acetate iastate.edu
Spodoptera cosmioides NoctuidaeMajor Component scielo.br(Z,E)-9,12-tetradecadienyl acetate, (Z)-11-hexadecenyl acetate scielo.br
Ostrinia zealis CrambidaeMajor Component oup.comresearchgate.net(E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate oup.comresearchgate.net
Ostrinia zaguliaevi CrambidaeMajor Component oup.comoup.com(E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate oup.comoup.com
Cadra cautella (Almond Moth) PyralidaeMinor Component (Augments attraction) researchgate.netnih.govpsu.edu(Z,E)-9,12-tetradecadienyl acetate researchgate.netnih.govpsu.edu
Agrotis ipsilon (Black Cutworm) NoctuidaeMinor Component oup.comresearchgate.net(Z)-7-dodecenyl acetate, (Z)-11-hexadecenyl acetate oup.comresearchgate.netbiologists.com
Agrotis segetum (Turnip Moth) NoctuidaeComponent oup.comnhmus.hu(Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate oup.comnhmus.hu

Functional Divergence and Antagonistic Effects

Beyond its role in attracting mates, (Z)-9-tetradecenyl acetate can also have antagonistic effects, playing a crucial part in maintaining reproductive isolation between closely related species.

Role as a Behavioral Antagonist

In several Ostrinia species, Z9-14:OAc acts as a behavioral antagonist. For example, in the Asian corn borer, Ostrinia furnacalis, and the European corn borer, Ostrinia nubilalis, the presence of Z9-14:OAc can significantly reduce the attraction of males to the primary pheromone components. researchgate.netnih.govbiologists.comlu.se This antagonistic effect helps prevent inter-species mating by rendering the pheromone signal of a related species unattractive. psu.edu For instance, the pheromone of Ostrinia zaguliaevi and Ostrinia zealis contains Z9-14:OAc, which acts as a behavioral antagonist for O. furnacalis and O. nubilalis. researchgate.netbiologists.com

Modulation of Pheromone Signal Perception

The antagonistic effect of (Z)-9-tetradecenyl acetate is mediated at the neuronal level. In Ostrinia species, specific olfactory receptor neurons (ORNs) are tuned to detect Z9-14:OAc. psu.edunih.gov When these neurons are stimulated, they can inhibit or alter the male's response to the primary attractive components of the pheromone blend. nih.gov In "normal" Ostrinia furnacalis males, the pheromone component of a related species, (Z)-11-tetradecenyl acetate, elicits a response in an ORN that is primarily tuned to Z9-14:OAc, leading to behavioral antagonism. nih.gov This demonstrates how the perception of a heterospecific signal can be modulated to prevent unproductive mating attempts.

Synergistic Interactions with Co-Components in Pheromone Blends

In some species, (Z)-9-tetradecenyl acetate exhibits synergistic interactions with other components of the pheromone blend, where the combined effect of the compounds is greater than the sum of their individual effects. In the black cutworm, Agrotis ipsilon, a ternary blend of (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and (Z)-11-hexadecenyl acetate is necessary for optimal male attraction. researchgate.net The precise ratio of these components is critical, and variations can lead to reduced trap catches. Similarly, the addition of Z9-14:OAc to the main pheromone component of the summerfruit tortrix moth, Adoxophyes orana, along with the corresponding alcohols, has been shown to augment trap catch in the field. nih.gov

Biosynthesis and Metabolic Pathways

Enzymatic Cascades in Pheromone Glands

The transformation of saturated fatty acid precursors into (Z)-9-tetradecenyl acetate (B1210297) is accomplished through a cascade of enzymatic reactions. researchgate.net This intricate process begins with the synthesis of C16 and C18 saturated fatty acids, such as palmitic and stearic acid, from acetyl-CoA. researchgate.net These precursors then undergo a series of modifications including desaturation, chain-shortening, reduction, and acetylation to yield the final pheromone molecule. nih.govoup.comiastate.edu

A critical step in the biosynthesis of (Z)-9-tetradecenyl acetate is the introduction of a double bond at a specific position in the fatty acid chain, a reaction catalyzed by desaturase enzymes. researchgate.netnih.gov These enzymes exhibit remarkable substrate and regiospecificity, which is crucial for the diversity of pheromone structures. nih.gov

In many moth species, a Δ11-desaturase is responsible for introducing a double bond at the 11th carbon position of a C16 fatty acid (palmitic acid) to produce (Z)-11-hexadecenoic acid. iastate.eduslu.se This unsaturated C16 acid then serves as a precursor that is subsequently chain-shortened. iastate.edu

Some species utilize a Δ9-desaturase, which introduces a double bond at the 9th position of a C14 or C16 fatty acid. nih.govresearchgate.net For instance, in Spodoptera litura, the knockdown of the Δ9-desaturase gene SlitDes11 resulted in a significant reduction of (Z)-9-tetradecenyl acetate, confirming its role in the biosynthesis of this pheromone component. nih.gov In Mythimna loreyi, a Δ9 desaturase, MlorDES9, was also shown to be specifically involved in the production of (Z)-9-tetradecenyl acetate. rmit.edu.vn

Furthermore, some biosynthetic pathways involve a Δ12-desaturase. In the almond moth (Cadra cautella) and the beet armyworm (Spodoptera exigua), the production of the diene pheromone component (Z,E)-9,12-tetradecadienyl acetate involves a unique Δ12 desaturase that acts on (Z)-9-tetradecenoic acid. iastate.edu While this produces a diene, the precursor, (Z)-9-tetradecenoic acid, is the direct precursor for (Z)-9-tetradecenyl acetate. iastate.edu

Table 1: Key Desaturase Enzymes in (Z)-9-Tetradecenyl Acetate Biosynthesis

EnzymeSubstrateProductOrganism ExampleReference
Δ11-DesaturasePalmitic acid (16:Acid)(Z)-11-Hexadecenoic acidGeneral moth species iastate.eduslu.se
Δ9-Desaturase (SlitDes11)Tetradecanoic acid (14:Acid)(Z)-9-Tetradecenoic acidSpodoptera litura nih.gov
Δ9-Desaturase (MlorDES9)Tetradecanoic acid (14:Acid)(Z)-9-Tetradecenoic acidMythimna loreyi rmit.edu.vn
Δ12-Desaturase(Z)-9-Tetradecenoic acid(Z,E)-9,12-Tetradecadienoic acidCadra cautella, Spodoptera exigua iastate.edu

Following desaturation and chain-shortening, the resulting (Z)-9-tetradecenoic acid undergoes further modification to form the final acetate ester. This involves two key enzymes: a reductase and an acetyltransferase. frontiersin.orgbohrium.com

First, a fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the fatty acyl-CoA precursor to a fatty alcohol. pnas.orgfrontiersin.org These reductases can exhibit high substrate specificity, which contributes to the precise composition of the final pheromone blend. pnas.orgnih.gov For example, in the Asian corn borer, Ostrinia furnacalis, the reductase system demonstrated higher substrate specificity than the acetyltransferase, indicating its crucial role in controlling pheromone specificity. nih.gov

Next, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the esterification of the resulting (Z)-9-tetradecenol with an acetyl group from acetyl-CoA, forming (Z)-9-tetradecenyl acetate. frontiersin.orgnih.gov In contrast to reductases, acetyltransferases often exhibit lower substrate specificity, converting a range of fatty alcohols to their corresponding acetates. nih.gov In some cases, the acetylation step is highly efficient, leaving no detectable levels of the intermediate fatty alcohol. nih.gov

Table 2: Functional Modification Enzymes in (Z)-9-Tetradecenyl Acetate Biosynthesis

EnzymeSubstrateProductOrganism ExampleReference
Fatty Acyl-CoA Reductase (FAR)(Z)-9-Tetradecenoyl-CoA(Z)-9-TetradecenolOstrinia furnacalis nih.gov
Acetyl-CoA:Fatty Alcohol Acetyltransferase (ATF)(Z)-9-Tetradecenol(Z)-9-Tetradecenyl acetateOstrinia furnacalis nih.gov

The production of the C14 backbone of (Z)-9-tetradecenyl acetate from the more common C16 and C18 fatty acids requires chain-shortening. nih.govoup.com This process, known as limited β-oxidation, occurs in the peroxisomes and involves a series of enzymatic reactions that shorten the fatty acyl chain, typically by two carbons per cycle. oup.com In the context of pheromone biosynthesis, this oxidation is controlled to terminate after a specific number of cycles to yield a fatty acid of the desired chain length. oup.com

For instance, in many moth species, (Z)-11-hexadecenoic acid (a C16 acid) is chain-shortened to (Z)-9-tetradecenoic acid (a C14 acid). iastate.eduslu.se This specific chain-shortening is a key step in determining the final structure of the pheromone component. iastate.edu The enzymes involved, particularly peroxisomal oxidases (POXes), can have varying substrate specificities that control the extent of β-oxidation. oup.com

Conversely, some insect pheromones are derived from fatty acid elongation, where the carbon chain is extended. researchgate.netharvard.edu However, for (Z)-9-tetradecenyl acetate, chain-shortening of a C16 precursor is a more commonly described pathway. iastate.eduslu.se

Precursor Utilization in Pheromone Production

The biosynthesis of (Z)-9-tetradecenyl acetate begins with common saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18). oup.comresearchgate.net These fatty acids are produced through de novo synthesis from acetyl-CoA. pnas.org Isotope-labeling studies have been instrumental in tracing the metabolic fate of these precursors and elucidating the biosynthetic pathways. iastate.edulu.se

For example, in the almond moth, Cadra cautella, and the beet armyworm, Spodoptera exigua, experiments with stable isotope-labeled fatty acids demonstrated that (Z)-9-tetradecenyl acetate is derived from hexadecanoic acid (palmitate). iastate.edu The palmitate is first desaturated to (Z)-11-hexadecenoic acid, which is then chain-shortened to (Z)-9-tetradecenoic acid, the direct precursor to the final pheromone component. iastate.edu

Genetic Regulation of Biosynthetic Enzymes

The production of a species-specific pheromone blend is underpinned by the precise regulation of the genes encoding the biosynthetic enzymes. researchgate.netnih.gov The evolution of these genes, particularly the desaturases, is thought to be a driving force in the diversification of pheromone signals among different moth species. pnas.org

Transcriptome analysis of pheromone glands has been a powerful tool for identifying candidate genes involved in pheromone biosynthesis. lu.senih.gov Studies have shown that the genes for key enzymes, such as desaturases and reductases, are often highly expressed in the pheromone glands compared to other tissues. nih.govnih.gov

In Spodoptera litura, for example, ninety genes associated with sex pheromone biosynthesis were identified, and the down-regulation of specific desaturase and reductase genes led to significant changes in the ratio of pheromone components, including (Z)-9-tetradecenyl acetate. nih.gov This highlights the critical role of gene expression levels in determining the final pheromone blend. nih.gov Furthermore, the expression of these key genes can vary among different geographical populations of the same species, potentially leading to variations in the pheromone signal. nih.gov

Hormonal Regulation by Pheromone Biosynthesis Activating Neuropeptide (PBAN)

In many moth species, the biosynthesis of sex pheromones is under the control of a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govresearchgate.net PBAN is a 33- or 34-amino acid peptide that is produced in the subesophageal ganglion and released into the hemolymph in a photoperiod-dependent manner. nih.govresearchgate.net

Upon reaching the pheromone gland, PBAN binds to its receptor on the cell membrane, triggering a signal transduction cascade that activates the biosynthetic pathway. researchgate.netnih.gov The specific step(s) regulated by PBAN can vary between species. researchgate.net In some moths, PBAN may regulate the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. researchgate.netnih.gov In others, it may control the reduction of the fatty acyl precursor to the corresponding alcohol or other terminal modification steps. researchgate.netnih.gov

In species that produce (Z)-9-tetradecenyl acetate, such as Macdunnoughia confusa and Chrysodeixis eriosoma, the injection of synthetic PBAN into decapitated females was shown to increase the titer of this pheromone component, demonstrating the crucial role of this neuropeptide in regulating its production. tandfonline.com Similarly, in Ostrinia furnacalis, PBAN treatment significantly increased the production of sex pheromones, including (Z)-12-tetradecenyl acetate, a closely related compound. nih.gov

Chemoreception and Neuroethology of Z 9 Tetradecenyl Acetate

Olfactory Receptor Neuron (ORN) Specificity and Sensitivity

The detection of (Z)-9-tetradecenyl acetate (B1210297) begins at the periphery, within specialized olfactory sensilla on the insect's antennae. Olfactory Receptor Neurons (ORNs) housed within these sensilla exhibit remarkable specificity and sensitivity to this compound.

Characterization of Sensilla Trichodea Responses

Sensilla trichodea, hair-like structures on the antennae, are the primary sites for pheromone detection in many moth species. researchgate.net Single sensillum recording (SSR) studies have revealed that specific ORNs within these sensilla are tuned to respond to (Z)-9-tetradecenyl acetate. For instance, in the turnip moth, Agrotis segetum, receptor cells highly sensitive to (Z)-9-tetradecenyl acetate have been identified within sensilla trichodea. nih.gov Similarly, in the cabbage armyworm, Mamestra brassicae, male olfactory sensilla respond to (Z)-9-tetradecenyl acetate, which acts as a sex attractant inhibitor for this species. cambridge.org Research on the fall armyworm, Spodoptera frugiperda, has also characterized sensilla types on male antennae that are tuned to the ligands of pheromone receptors, including those for (Z)-9-tetradecenyl acetate. nih.gov In some cases, a specific type of sensillum trichodea has been found to house an ORN that responds to (Z)-9-tetradecenyl acetate with extreme sensitivity. usda.gov

The distribution and density of these specialized sensilla can vary. In Spodoptera frugiperda, only one type of trichodea sensilla was identified on the antennae of both sexes, but they were more abundant on males. oup.com In the Asian corn borer, Ostrinia furnacalis, trichoid sensilla have been grouped into different physiological types based on the response of their receptor neurons to various pheromone components, including (Z)-9-tetradecenyl acetate. biologists.comnih.gov

Electrophysiological Assays (e.g., Electroantennography (EAG), Single Sensillum Recording (SSR))

EAG studies have consistently demonstrated that male antennae of various moth species exhibit strong responses to (Z)-9-tetradecenyl acetate. In Spodoptera frugiperda, male antennae showed a higher EAG response to (Z)-9-tetradecenyl acetate compared to other pheromone components. oup.com Similarly, in Parahypopta caestrum, (Z)-9-tetradecenyl acetate was the most potent antennal stimulant in EAG dose-response experiments. d-nb.info In the Egyptian armyworm, Spodoptera littoralis, (Z)-9-tetradecenyl acetate, a minor component of its sex pheromone, elicited significant EAG activity. nih.gov

SSR has provided more granular insights. In Agrotis segetum, single-cell recordings confirmed the presence of receptor cells specifically sensitive to (Z)-9-tetradecenyl acetate. nih.gov In Mamestra brassicae, SSR revealed that specific cell types within the sensilla trichodea are responsive to this compound. cambridge.org Studies on Ostrinia furnacalis have used SSR to characterize different functional types of trichoid sensilla based on their neuronal responses to various pheromone components, including (Z)-9-tetradecenyl acetate. biologists.comnih.gov Furthermore, in an "evolved" colony of the cabbage looper moth, Trichoplusia ni, SSR showed a significant reduction in the responsiveness of the ORN tuned to (Z)-9-tetradecenyl acetate. psu.edu

EAG and SSR Responses to (Z)-9-Tetradecenyl Acetate in Various Moth Species
SpeciesAssayKey FindingCitation
Spodoptera frugiperdaEAGMales show a higher response to (Z)-9-tetradecenyl acetate than other pheromone components. oup.com
Parahypopta caestrumEAG(Z)-9-tetradecenyl acetate is the strongest antennal stimulant. d-nb.info
Spodoptera littoralisEAGSignificant EAG activity elicited by (Z)-9-tetradecenyl acetate. nih.gov
Agrotis segetumSSRIdentified receptor cells highly sensitive to (Z)-9-tetradecenyl acetate. nih.gov
Mamestra brassicaeSSRSpecific cell types in sensilla trichodea respond to (Z)-9-tetradecenyl acetate. cambridge.org
Ostrinia furnacalisSSRCharacterized functional types of trichoid sensilla responding to (Z)-9-tetradecenyl acetate. biologists.comnih.gov

Dose-Response Dynamics of Olfactory Neurons

The response of olfactory neurons to (Z)-9-tetradecenyl acetate is dose-dependent. As the concentration of the compound increases, the firing rate of the corresponding ORN generally increases until it reaches a saturation point. In Spodoptera frugiperda, dose-response experiments revealed that at the lowest tested dose, (Z)-9-tetradecenyl acetate elicited larger EAG responses in male antennae than other components. oup.com In Trichoplusia ni, a newly discovered sensillum trichodea contains an ORN that responds to (Z)-9-tetradecenyl acetate at extremely low concentrations, indicating high sensitivity. usda.gov

In the fall armyworm, Spodoptera frugiperda, dose-response experiments on pheromone receptor variants showed a significant response to (Z)-9-tetradecenyl acetate even at a dose of 1 μg. mdpi.comnih.gov This highlights the sensitivity of the olfactory system to this key pheromone component.

Molecular Mechanisms of Olfactory Perception

The perception of (Z)-9-tetradecenyl acetate at the molecular level involves the interplay of Odorant-Binding Proteins (OBPs) and Pheromone Receptors (PRs).

Odorant-Binding Proteins (OBPs) and Ligand Affinity

Odorant-Binding Proteins are soluble proteins found in the sensillar lymph that are thought to transport hydrophobic odorant molecules, such as (Z)-9-tetradecenyl acetate, across the aqueous space to the ORN dendrites. Fluorescence competitive binding assays have been used to determine the binding affinity of OBPs to various ligands.

In the tobacco cutworm, Athetis lepigone, the general-odorant binding protein AlepGOBP2 demonstrated a high binding affinity for (Z)-9-tetradecenyl acetate, with a Ki value of 0.83 μM. nih.gov This suggests a role for AlepGOBP2 in the perception of this pheromone component. Similarly, in Spodoptera frugiperda, SfruOBP31 was found to bind to (Z)-9-tetradecenyl acetate with a Ki value of 5.02 μM. mdpi.com Research also indicates that some OBPs can bind not only to sex pheromones but also to plant volatiles and insecticides, suggesting a broader role in chemoreception and adaptation. frontiersin.org

Binding Affinities of Odorant-Binding Proteins to (Z)-9-Tetradecenyl Acetate
SpeciesOBPBinding Affinity (Ki)Citation
Athetis lepigoneAlepGOBP20.83 μM nih.gov
Spodoptera frugiperdaSfruOBP315.02 μM mdpi.com

Pheromone Receptors (PRs) and their Functional Characterization

Pheromone Receptors are transmembrane proteins located on the dendritic membrane of ORNs. The binding of a pheromone molecule to its specific PR initiates a signal transduction cascade that leads to the generation of an action potential.

In the fall armyworm, Spodoptera frugiperda, the pheromone receptor SfruOR13 has been identified as the receptor for (Z)-9-tetradecenyl acetate. nih.govmdpi.comnih.gov Functional characterization of this receptor, often through heterologous expression in systems like Drosophila OR67d neurons or Xenopus oocytes, has shown that it responds strongly to (Z)-9-tetradecenyl acetate. nih.govnih.gov Interestingly, SfruOR13 also shows a comparable response to (Z,E)-9,12-tetradecadienyl acetate and a weaker response to (Z)-9-dodecenyl acetate. nih.gov

Neural Processing of (Z)-9-Tetradecenyl Acetate Signals

The perception of (Z)-9-tetradecenyl acetate, a significant behavioral antagonist for several moth species, initiates a specialized neural processing pathway that begins at the periphery and is further refined within the primary olfactory center of the insect brain, the antennal lobe (AL). physiology.orgphysiology.org Olfactory Receptor Neurons (ORNs) housed in specific sensilla on the male moth's antennae are tuned to detect this compound. biologists.comnih.govnih.gov Upon binding of (Z)-9-tetradecenyl acetate, these ORNs generate an electrical signal that travels down their axons to the AL.

Within the AL, the axons of the ORNs that detect (Z)-9-tetradecenyl acetate converge on a specific region known as the macroglomerular complex (MGC), a structure specialized for processing pheromone information. physiology.orgphysiology.org In the European corn borer, Ostrinia nubilalis, projection neurons (PNs) that respond to the antagonist (Z)-9-tetradecenyl acetate have their dendritic arborizations in a distinct posterior glomerulus within the MGC. nih.gov This anatomical segregation ensures that the information about the antagonist is processed separately from the signals of the primary, attractive pheromone components, which terminate in other glomeruli of the MGC. nih.gov

The processing of this information within the AL is complex, involving interactions between PNs, which are the output neurons of the AL, and local interneurons (LNs) that create intricate connections between glomeruli. physiology.orgphysiology.org Studies in the turnip moth, Agrotis segetum, have revealed different types of PNs that respond to (Z)-9-tetradecenyl acetate. Some PNs are specifically excited by this compound. physiology.org In contrast, other neurons exhibit more complex response patterns, being inhibited by some pheromone components while being excited by others, including (Z)-9-tetradecenyl acetate. physiology.org This differential processing at the level of the AL is crucial for the moth to distinguish between the attractive pheromone blend and a blend contaminated with an antagonist, ultimately leading to an appropriate behavioral response, such as the cessation of upwind flight.

Mechanisms of Behavioral Antagonism at the Receptor Level

The antagonistic effect of (Z)-9-tetradecenyl acetate on the behavior of certain moth species can be attributed to specific interactions occurring at the peripheral olfactory level. These mechanisms can prevent the primary pheromone components from effectively stimulating their respective ORNs, thereby disrupting the perception of the attractive signal.

Inhibition of Pheromone-Degrading Esterases

One of the key mechanisms underlying behavioral antagonism involves the inhibition of pheromone-degrading esterases (PDEs). oup.comnih.gov These enzymes are present in the sensillar lymph surrounding the ORNs and are responsible for the rapid degradation of pheromone molecules after they have stimulated the receptors. ufro.clfrontiersin.org This rapid inactivation is essential for the moth to detect subsequent pheromone pulses and navigate the pheromone plume.

Trifluoromethyl ketones (TFMKs), which are structural analogues of acetate pheromones, have been identified as potent inhibitors of these esterases. oup.comnih.govoup.com Specifically, (Z)-9-tetradecenyl trifluoromethyl ketone (Z9-14:TFMK), an analogue of (Z)-9-tetradecenyl acetate, has been demonstrated to effectively inhibit PDEs in the fall armyworm, Spodoptera frugiperda. nih.govresearchgate.netresearchgate.net This inhibition leads to a measurable reduction in the electroantennogram (EAG) response to the primary pheromone. nih.govresearchgate.net The mechanism of inhibition involves the highly electrophilic carbonyl group of the TFMK forming a stable, tetrahedral hemiacetal with a serine residue in the active site of the esterase, thus inactivating the enzyme. researchgate.netsci-hub.se By preventing the degradation of the pheromone, the receptors can become saturated or adapted, leading to a loss of temporal resolution of the pheromone signal and disruption of the male's ability to track the pheromone plume to its source.

Compound Target Enzyme Effect Species
(Z)-9-tetradecenyl trifluoromethyl ketone (Z9-14:TFMK)Pheromone-Degrading Esterases (PDEs)Inhibition, reduction of EAG response to pheromoneSpodoptera frugiperda

Cross-Adaptation Studies in Peripheral Olfactory Systems

Cross-adaptation studies provide further insight into the mechanisms of behavioral antagonism at the peripheral level. In these experiments, the olfactory system is continuously exposed to one compound (the adapting stimulus) and then tested with another. This helps to determine if the two compounds are processed by the same or different neural pathways.

In the Asian corn borer, Ostrinia furnacalis, cross-adaptation studies have revealed important characteristics of their pheromone-specific ORNs. biologists.comnih.gov Research has shown that ORNs with large amplitude action potentials exhibit similar response levels to the primary pheromone components. biologists.comnih.gov More directly related to behavioral antagonism, studies in the European corn borer, Ostrinia nubilalis, have demonstrated through cross-adaptation experiments that the same ORN is responsible for processing both (Z)-9-tetradecenyl acetate and another known antagonist, (Z)-11-hexadecanal. nih.gov When the sensillum was adapted to (Z)-9-tetradecenyl acetate, the response to (Z)-11-hexadecanal was significantly reduced, and vice versa. This indicates that the antagonist pathway is not necessarily specific to a single compound but can be sensitive to multiple, structurally similar molecules that elicit a similar behavioral rejection. This shared pathway for antagonists ensures that the presence of various inhibitory compounds can effectively shut down the attraction behavior, preventing fruitless mating attempts with heterospecific females or in inappropriate contexts.

Adapting Stimulus Test Stimulus Observed Effect Implication Species
(Z)-9-tetradecenyl acetate(Z)-11-hexadecanalReduced response to test stimulusBoth compounds are processed by the same olfactory receptor neuronOstrinia nubilalis
(Z)-11-hexadecenal(Z)-9-tetradecenyl acetateReduced response to test stimulusBoth compounds are processed by the same olfactory receptor neuronOstrinia nubilalis

Behavioral Ecology and Communication Dynamics

Field and Wind Tunnel Bioassays of (Z)-9-Tetradecenyl Acetate (B1210297)

Bioassays, conducted in both controlled laboratory settings and the natural environment, are fundamental to understanding the behavioral significance of (Z)-9-tetradecenyl acetate. Wind tunnel experiments allow for detailed observation of male moth flight behavior in response to a pheromone plume. For instance, studies on Spodoptera cosmioides have demonstrated that Z9-14:OAc, in combination with (9Z,12E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc), elicits upwind flight and source location behaviors in males. scielo.br Similarly, in the carob moth, Ectomyelois ceratoniae, Z9-14:OAc is a minor component of the pheromone blend that, when combined with the major component, improves the upwind flight response of males. psu.edu

Field bioassays, typically employing pheromone-baited traps, confirm the attractiveness of Z9-14:OAc under natural conditions. For S. cosmioides, traps baited with a blend of Z9-14:OAc and Z9,E12-14:OAc were as effective at capturing males as traps baited with virgin females. scielo.br In the case of the fir coneworm, Dioryctria abietivorella, while Z9-14:OAc was identified in female gland extracts, its addition to the two-component primary pheromone blend was found to be inhibitory at the tested dosages in initial field trials. usda.gov This highlights the context-dependent nature of its activity.

The table below summarizes findings from various bioassays involving (Z)-9-Tetradecenyl acetate.

SpeciesBioassay TypeKey Findings Regarding (Z)-9-Tetradecenyl Acetate
Spodoptera cosmioidesWind Tunnel & FieldA key component for male attraction when blended with Z9,E12-14:OAc. scielo.br
Ectomyelois ceratoniaeWind TunnelA minor component that enhances the upwind flight response of males to the major pheromone component. psu.edu
Graphania mutansWind Tunnel & FieldA component of the pheromone blend for the Auckland population; its role is altered by the presence of (Z)-9-tetradecenal in the Lincoln population. nih.gov
Dioryctria abietivorellaFieldIdentified in female extracts, but inhibitory to male attraction when added to the primary two-component blend at tested dosages. usda.gov
Agrotis ipsilonWind TunnelA component of the female sex pheromone; males did not discriminate between females from different geographic populations with varying blend ratios in laboratory settings. oup.com

Pheromone Blend Optimization and Species-Specificity

The effectiveness of (Z)-9-tetradecenyl acetate as a sex attractant is almost always dependent on its presence in a specific blend with other compounds. The precise ratio of these components is often critical for optimizing attraction and ensuring species-specificity, thereby preventing hybridization between closely related species.

For the black cutworm, Agrotis ipsilon, the female sex pheromone is a three-component blend including Z9-14:OAc, (Z)-7-dodecenyl acetate (Z7-12:OAc), and (Z)-11-hexadecenyl acetate (Z11-16:Ac). oup.com In Macdunnoughia crassisigna, a binary blend of Z7-12:OAc and Z9-14:OAc is essential for male attraction, with traps baited with a single component catching very few males. researchgate.net The optimal ratio of these two components was found to be between 3:7 and 7:3. researchgate.net

The addition or subtraction of minor components can dramatically alter the attractiveness of a pheromone blend. In some cases, a compound that is a primary attractant for one species can act as a behavioral antagonist for another. For example, in Ostrinia furnacalis, (Z)-9-tetradecenyl acetate acts as a behavioral antagonist, reducing the attraction of males to their primary pheromone components. biologists.com This demonstrates how subtle changes in the pheromone blend can create reproductive isolation.

Research on Spodoptera frugiperda (fall armyworm) has shown that while Z9-14:OAc is the major pheromone component, the addition of a newly identified component, nonanal (B32974), significantly increased the attraction of male moths to a two-component blend in both olfactometer assays and field trials. ncsu.edu This illustrates that even compounds present in small quantities can play a crucial role in optimizing the pheromone signal.

The following table details the role of (Z)-9-Tetradecenyl acetate in pheromone blends of different species.

SpeciesKey Pheromone Components with (Z)-9-Tetradecenyl AcetateRole in Blend Optimization and Specificity
Spodoptera frugiperda(Z)-7-dodecenyl acetate, (Z)-11-hexadecenyl acetate, nonanalZ9-14:OAc is the major component; the addition of nonanal significantly enhances attraction. ncsu.edunih.gov
Macdunnoughia crassisigna(Z)-7-dodecenyl acetateA binary blend is essential for attraction, with an optimal ratio of Z7-12:OAc to Z9-14:OAc between 3:7 and 7:3. researchgate.net
Agrotis ipsilon(Z)-7-dodecenyl acetate, (Z)-11-hexadecenyl acetatePart of a three-component blend. oup.com
Ostrinia furnacalis(E)-12-tetradecenyl acetate, (Z)-12-tetradecenyl acetateActs as a behavioral antagonist, reducing male attraction. biologists.com
Coryphodema tristisTetradecyl acetate, (Z)-9-tetradecenolZ9-14:OAc is the dominant component in gland extracts and elicits the strongest antennal response in males. dpi.qld.gov.au

Geographic Variation in Pheromone Composition and Male Behavioral Response

Significant geographic variation has been observed in both the composition of female-produced pheromone blends containing (Z)-9-tetradecenyl acetate and the corresponding behavioral responses of males. These variations can be indicative of incipient speciation or local adaptation.

In Spodoptera frugiperda, there is notable geographic variation in male response to different synthetic pheromone blends. nih.gov For example, corn-strain males showed a preference for a specific four-component blend in South America and parts of the Caribbean, but were equally attracted to two different blends in North America. uva.nl Furthermore, the response of corn-strain males to different doses of the secondary component, (Z)-7-dodecenyl acetate, also varied geographically. nih.gov Studies on African populations of S. frugiperda have also revealed differences in the relative amounts of pheromone components between different mitotypes, although Z9-14:OAc remained the most abundant component in both. nih.gov

The moth Graphania mutans provides a clear example of geographic differentiation. Females from an Auckland population produce a blend containing Z9-14:OAc, while females from a Lincoln population produce the same blend but with the addition of a large amount of (Z)-9-tetradecenal. nih.gov This difference in the female-produced signal is mirrored in the male response; the addition of (Z)-9-tetradecenal to the Auckland blend completely suppressed trap catches of males in Auckland but was highly attractive to males in Lincoln. nih.gov

For the lima bean pod borer, Etiella zinckenella, a binary blend of Z9-14:OAc and (Z)-11-tetradecenyl acetate is attractive to males in Europe and North Africa, but not in East Asia or Australia, suggesting significant geographic differences in the pheromonal communication system. jircas.go.jp

The table below summarizes geographic variations related to (Z)-9-Tetradecenyl acetate.

SpeciesGeographic Location(s)Observed Variation in Pheromone Blend or Male Response
Spodoptera frugiperdaNorth America, Caribbean, South America, AfricaMale response to pheromone blends varies geographically, particularly in the corn-strain. nih.govnih.gov Different ratios of minor components are found in different regions. uva.nlnih.gov
Graphania mutansAuckland vs. Lincoln, New ZealandThe presence or absence of (Z)-9-tetradecenal in the pheromone blend, alongside Z9-14:OAc, dictates male attraction in different populations. nih.gov
Etiella zinckenellaEurope/North Africa vs. East Asia/AustraliaA blend containing Z9-14:OAc is attractive in Europe and North Africa but not in East Asia or Australia, indicating different pheromone dialects. jircas.go.jp
Agrotis ipsilonKentucky, Kansas, Egypt, FranceThe relative abundance of the three pheromone components, including Z9-14:OAc, varies among populations, though this did not prevent cross-attraction in a lab setting. oup.com

Pheromone Autodetection and Changes in Female Calling Behavior

An intriguing aspect of pheromone communication is the phenomenon of autodetection, where females can detect their own sex pheromone. This can lead to changes in their behavior, such as altering their "calling" posture, the stereotypic behavior of releasing pheromones. While direct studies focusing on autodetection of (Z)-9-tetradecenyl acetate specifically are part of a broader context, research on species that use this compound provides valuable insights.

In Spodoptera frugiperda, females are capable of detecting their own multicomponent sex pheromone, which includes Z9-14:OAc. bioone.org Wind tunnel bioassays have shown that virgin females, like males, will fly upwind and land on a source of the pheromone. bioone.org Field trapping has also captured females in pheromone-baited traps. This autodetection may play a role in spacing out, avoiding competition for mates or oviposition sites. bioone.org

While not directly focused on Z9-14:OAc, studies on other moths like Grapholita molesta and Choristoneura rosaceana have shown that pre-exposure to their respective pheromones can cause females to start calling earlier in the scotophase (the dark period). mdpi.com This suggests that the ambient concentration of pheromone can modulate the timing of female signaling behavior. In S. frugiperda, antennal receptivity to their sex pheromone has been demonstrated through electro-antennography, providing a physiological basis for autodetection. bioone.org

Evolutionary Biology of Z 9 Tetradecenyl Acetate Systems

Evolution of Lepidopteran Pheromone Communication Channels

The evolution of pheromone communication in moths (Lepidoptera) is a story of diversification and specificity. frontiersin.orgfrontiersin.org These chemical communication channels are critical for mate recognition and, consequently, for reproductive isolation between species. nih.govnih.gov The vast majority of moth sex pheromones, including (Z)-9-tetradecenyl acetate (B1210297), are classified as Type I, which are C10-C18 straight-chain fatty alcohols, acetates, or aldehydes. frontiersin.orglu.se The specificity of these signals is often determined by a precise blend of multiple components, with (Z)-9-tetradecenyl acetate frequently being a major component. researchgate.netpnas.org

The evolutionary trajectory of these communication systems can involve shifts in the pheromone blend produced by females and corresponding changes in the olfactory perception of males. nih.gov For instance, the evolution of new pheromone blends can arise from the recruitment of novel biosynthetic enzymes, such as desaturases with different specificities. pnas.orgnih.gov The presence of (Z)-9-tetradecenyl acetate as a common component across numerous species suggests it may be an ancestral signal that has been modified and combined with other compounds over evolutionary time to create unique species-specific blends. researchgate.net In some cases, major shifts in pheromone composition are thought to occur relatively suddenly, rather than through the gradual accumulation of small changes. nih.gov This can happen, for example, through the activation of a previously non-functional desaturase gene. nih.govpnas.org

The diversity of pheromone blends is a significant factor in the remarkable speciation observed within the Lepidoptera. elifesciences.org As new species arise, there is selective pressure to develop unique communication channels to avoid cross-attraction and hybridization with closely related species. researchgate.net This has led to a wide array of pheromone component combinations, with the number of components in a blend sometimes increasing in larger, more speciose families. researchgate.net

Genetic Basis of Pheromone Receptor Evolution (e.g., Orthologs, Paralogs, Gene Duplication)

The evolution of pheromone perception is intrinsically linked to the evolution of pheromone receptors (PRs), a specialized subfamily of olfactory receptors (ORs). frontiersin.orgfrontiersin.org The genetic mechanisms driving the evolution of these receptors are key to understanding how moths adapt to new or changing pheromone signals.

Gene duplication is a primary force in the evolution of new pheromone receptor functions. nih.govresearchgate.net When a PR gene is duplicated, one copy (the paralog) can be released from the strong purifying selection that typically acts on these crucial genes. lu.senih.gov This relaxed constraint allows the paralog to accumulate mutations and potentially evolve the ability to detect new pheromone components. lu.senih.gov Over time, this can lead to the diversification of the receptor repertoire and the ability to respond to novel pheromone blends. nih.gov Studies in various moth species have shown that paralogous PRs can have more divergent ligand profiles compared to their orthologous counterparts (genes in different species that evolved from a common ancestral gene). lu.senih.gov

Orthologous PRs , on the other hand, often retain a conserved function across different species, responding to the same or structurally similar pheromone components. frontiersin.orglu.se However, even within orthologous clusters, functional divergence can occur, potentially through a process where a broadly tuned ancestral receptor becomes more specialized in different lineages. frontiersin.org

Phylogenetic analyses of lepidopteran PRs have revealed several distinct orthologous clusters. frontiersin.org These clusters often contain PRs from multiple moth families, suggesting an ancient origin for these receptor lineages. frontiersin.orglu.se Interestingly, research has shown that receptors for Type I pheromones, like (Z)-9-tetradecenyl acetate, have likely evolved independently on at least two separate occasions from receptors that originally detected plant volatiles. elifesciences.org

The evolution of these receptor genes is not always a simple case of gradual change. Positive selection, where new advantageous mutations are favored, has been detected at specific amino acid sites in newly duplicated PR genes. nih.gov These sites are often located in the extracellular and transmembrane regions of the receptor, areas critical for ligand binding and receptor activation. nih.gov

Co-evolution of Pheromone Production and Perception Systems

A central question in the evolution of pheromone communication is how the female's signal and the male's response can evolve in a coordinated manner. nih.gov A change in the pheromone blend produced by females is only advantageous if males in the population can detect and respond to the new signal. This tight interplay between signal production and perception is a classic example of co-evolution.

The genetic basis for this co-evolution is complex. The genes responsible for pheromone production, such as those encoding desaturases and reductases, and the genes for pheromone receptors are typically not located in the same genomic regions. annualreviews.org This lack of genetic linkage means that changes in production and perception evolve independently, making the coordination of these changes a significant evolutionary puzzle. annualreviews.org

One proposed mechanism for this co-evolution involves a "sensory bias" in the male population. If there is pre-existing variation in male preference, with some males able to respond to a novel pheromone component, a female that produces this new component will have a reproductive advantage. nih.gov Over time, this can lead to the establishment of a new communication channel.

Studies in the genus Ostrinia have provided valuable insights into this co-evolutionary process. For example, the evolution of different pheromone strains in the European corn borer (Ostrinia nubilalis) is linked to allelic variation in a fatty-acyl reductase gene, which alters the ratio of (Z)- and (E)-11-tetradecenyl acetate produced by females. oup.com Concurrently, changes in the male's pheromone receptors allow them to track these shifts in the female's signal. uva.nl

The evolution of the biosynthetic pathways themselves can also facilitate co-evolutionary shifts. The enzymes involved in pheromone production, such as desaturases and reductases, can sometimes exhibit a degree of flexibility, being able to act on a range of substrates. pnas.org This "functional flexibility" may be a crucial prerequisite for the evolution of new pheromone signals, as it allows for the production of novel components without the immediate need for entirely new enzymes. tandfonline.com

Reproductive Isolation Mechanisms and Pheromone Polymorphism

Differences in sex pheromone blends are a primary mechanism of pre-zygotic reproductive isolation among closely related moth species. nih.govnih.gov By ensuring that mating only occurs between conspecifics, these chemical signals play a crucial role in the formation and maintenance of species boundaries. researchgate.netresearchgate.net

Pheromone polymorphism , or the existence of different pheromone "dialects" within a single species, can be a precursor to speciation. nih.govfrontiersin.org For example, in the European corn borer (Ostrinia nubilalis), there are two distinct pheromone strains, the Z-strain and the E-strain, which produce and respond to different isomeric ratios of 11-tetradecenyl acetate. nih.gov This difference in pheromone communication contributes to reproductive isolation between the two strains. nih.gov

The evolution of these isolating mechanisms can be driven by various selective pressures. For instance, in areas where two closely related species co-occur, there can be selection against individuals that respond to the pheromone of the wrong species, a phenomenon known as reproductive character displacement. This can lead to the divergence of pheromone signals and preferences, reinforcing reproductive isolation.

In the genus Spodoptera, most species use (Z)-9-tetradecenyl acetate as the major component of their sex pheromone blend. pnas.org However, in the sibling species S. littoralis and S. litura, the major component is (Z,E)-9,11-tetradecadienyl acetate. pnas.orgnih.gov This major shift in the pheromone communication system, which is a key factor in their reproductive isolation from other Spodoptera species, has been linked to a gene duplication event followed by the functional divergence of a specific pheromone receptor. nih.gov

Potential for Evolution of Insect Resistance to Pheromones

The widespread use of synthetic pheromones, including (Z)-9-tetradecenyl acetate, for pest management through techniques like mating disruption raises the question of whether insects could evolve resistance to these control measures. Mating disruption works by permeating the environment with a high concentration of the synthetic pheromone, making it difficult for males to locate calling females.

While the evolution of resistance to pheromones is considered a possibility, the selective pressures involved are complex. For resistance to evolve, there would need to be heritable variation in the response of the target insect population to the synthetic pheromone. This could involve changes in the sensitivity or specificity of pheromone receptors, or alterations in the central nervous system processing of the pheromone signal.

There is some evidence to suggest that insects can adapt to changes in their chemical environment. For example, some moth populations have shown reduced responses to synthetic pheromones after prolonged exposure. However, the evolution of complete resistance is likely to be a slow process. The strong stabilizing selection that typically acts on pheromone communication systems to maintain mate recognition would likely counteract selection for resistance. Any male that becomes completely insensitive to the pheromone would also be unable to locate a mate, and would thus be at a severe reproductive disadvantage.

Furthermore, the use of pheromone blends in mating disruption, rather than single components, could make the evolution of resistance more difficult. A male would need to evolve resistance to multiple components simultaneously, which is a much more complex evolutionary challenge.

Despite these challenges, the potential for the evolution of resistance underscores the importance of monitoring the effectiveness of pheromone-based pest control strategies and developing integrated pest management programs that incorporate multiple control tactics to minimize the selection pressure for resistance.

Synthetic Methodologies and Bioproduction

Chemical Synthesis Approaches for (Z)-9-Tetradecenyl Acetate (B1210297)

The chemical synthesis of (Z)-9-tetradecenyl acetate requires precise control over the geometry of the double bond to ensure the desired (Z)-configuration, which is essential for its biological activity.

Stereoselective Olefin Synthesis (e.g., Wittig Reactions, Horner-Wadsworth-Emmons)

Stereoselective olefin synthesis methods are fundamental to creating the (Z)-double bond in (Z)-9-tetradecenyl acetate. The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons (HWE) reaction, are prominently used.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide. To favor the formation of the (Z)-alkene, salt-free ylides are often employed. For instance, the reaction of 9-acetoxynonanal (B8653148) with triphenyl(pentylidene)phosphorane in a salt-free solution yields (Z)-9-tetradecenyl acetate. researchgate.net Another approach involves the Wittig reaction between the phosphorane generated from a specific phosphonium (B103445) salt and an aldehyde, using a dimsyl ion as the base in dimethyl sulfoxide (B87167) (DMSO). mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) esters, also offers a pathway to stereoselective alkene synthesis. tcichemicals.com While often favoring (E)-alkenes, specific conditions and reagents can be used to promote (Z)-selectivity. For example, using certain diarylphosphonoacetates in the HWE reaction can lead to a higher proportion of the (Z)-isomer. tcichemicals.com

A simplified Wittig reaction has been utilized in the synthesis of several insect pheromones, including (Z)-9-tetradecenyl acetate, starting from aleuritic acid, demonstrating improved yields. researchgate.net

Chain Elongation and Functionalization Strategies

The synthesis of (Z)-9-tetradecenyl acetate often involves the coupling of smaller carbon fragments, followed by functional group manipulations.

One common strategy is the alkylation of terminal alkynes. For example, 1-hexyne (B1330390) can be alkylated with 8-bromooctan-1-ol. google.com The resulting alkyne is then stereoselectively reduced to the (Z)-alkene and subsequently acetylated. Another method involves the coupling of an alkenyl cuprate (B13416276) with an iodo-functionalized alcohol, followed by reduction of the triple bond. diva-portal.org

Malonic ester synthesis represents another classical method for chain elongation. grafiati.com This can be applied to extend a carbon chain, such as (Z)-9-tetradecenyl methanesulfonate, to achieve the desired carbon skeleton. grafiati.com

Functionalization steps typically include the conversion of other functional groups to the final acetate ester. For example, (Z)-9-tetradecen-1-ol can be acetylated using acetic anhydride (B1165640) in pyridine (B92270) to produce the final product. mdpi.com

Control of Isomeric Purity in Synthetic Products

Achieving high isomeric purity is critical for the biological efficacy of the pheromone. The presence of the (E)-isomer can in some cases inhibit the response of the target insect.

The stereoselectivity of the olefin-forming reaction is the primary determinant of isomeric purity. As mentioned, salt-free conditions in the Wittig reaction promote the formation of the (Z)-isomer. researchgate.net The choice of solvent and base in both Wittig and HWE reactions also plays a significant role. diva-portal.org

Post-synthesis purification is often necessary to remove any unwanted isomers. Techniques such as silica (B1680970) gel chromatography are commonly employed. mdpi.com In some cases, chromatography on silica gel impregnated with silver nitrate (B79036) is used to separate geometric isomers. diva-portal.org The final isomeric purity is typically verified using gas chromatography (GC). mdpi.com Syntheses have been reported to achieve isomeric purities of 94% to over 99%. researchgate.netgoogle.comdiva-portal.org For example, a process involving the stereoselective hydrogenation of an acetylenic precursor using a NiP-2 catalyst has been shown to yield (Z)-9-tetradecenyl acetate with 82% isomeric purity. researchgate.net Another method, involving hydromagnesiation followed by acetylation, has been reported to produce the target compound with a stereoisomeric purity of 98%. google.com

Biotechnological Production through Engineered Organisms

Biotechnological production of insect pheromones using engineered microorganisms is emerging as a sustainable and potentially cost-effective alternative to chemical synthesis. nih.govresearchgate.net

Recombinant Yeast Systems (e.g., Saccharomyces cerevisiae) for Pheromone Bioproduction

The yeast Saccharomyces cerevisiae has been successfully engineered to produce (Z)-9-tetradecenyl acetate. nih.govacs.org This is achieved by introducing a heterologous biosynthetic pathway into the yeast cells. nih.govresearchgate.net The engineered yeast can convert simple carbon sources like glucose or supplemented fatty acid precursors into the desired pheromone component. nih.govacs.org

The production of (Z)-9-tetradecenyl acetate in S. cerevisiae has been demonstrated by expressing a set of genes including a desaturase, a reductase, and an acetyltransferase. acs.org In one study, an engineered strain produced 7.3 ± 0.2 mg/L of (Z)-9-tetradecenyl acetate. acs.org

Pathway Engineering for Enhanced Biosynthesis

Metabolic engineering strategies are employed to optimize the production of (Z)-9-tetradecenyl acetate in yeast. This involves the manipulation of both native and heterologous metabolic pathways to direct the flow of precursors towards the target molecule and minimize the formation of byproducts. nih.govacs.orgoup.com

Key enzymatic steps in the engineered pathway include:

Desaturation: A fatty acyl-CoA desaturase introduces a double bond at the Δ9 position of a C14 fatty acid precursor. acs.orggoogle.com The selection of a desaturase with high specificity for the C14 substrate is crucial. For example, a Δ9 desaturase from Drosophila melanogaster was chosen from several candidates for its ability to efficiently produce the precursor to (Z)-9-tetradecenyl acetate. acs.org

Reduction: A fatty acyl reductase (FAR) then reduces the resulting (Z)-9-tetradecenoic acid to (Z)-9-tetradecen-1-ol. acs.org

Acetylation: Finally, an acetyltransferase (ATF) catalyzes the esterification of the alcohol to form (Z)-9-tetradecenyl acetate. acs.org The yeast's own acetyltransferase, ATF1, has been shown to be effective in this step. nih.govacs.org

Engineered OrganismKey Genes ExpressedPrecursor(s)ProductTiterReference
Saccharomyces cerevisiaeDrosophila melanogaster Δ9 desaturase, Helicoverpa armigera reductase, S. cerevisiae ATF1Myristoyl-CoA (endogenous)(Z)-9-Tetradecenyl acetate7.3 ± 0.2 mg/L acs.org
Saccharomyces cerevisiaeE12 desaturase, Z9 desaturase, fatty acyl reductase, acetyltransferaseMethyl myristate (supplemented)(Z)-9-Tetradecenyl acetateDetected nih.gov

Advanced Research Methodologies in Z 9 Tetradecenyl Acetate Studies

Analytical Techniques for Pheromone Identification and Quantification

The precise identification and quantification of (Z)-9-tetradecenyl acetate (B1210297) within the complex pheromone blends of insects are foundational to understanding its role in chemical communication. Several analytical techniques are routinely employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is instrumental in identifying (Z)-9-tetradecenyl acetate in samples extracted from female pheromone glands. scispace.comnih.govufv.bruky.edu By separating the volatile compounds in the gas phase (GC) and then analyzing their mass-to-charge ratio (MS), researchers can confirm the presence of the compound and determine its structure. scispace.comnih.govufv.bruky.edu For instance, in studies of the variegated cutworm, Peridroma saucia, GC-MS analysis of pheromone gland extracts revealed (Z)-9-tetradecenyl acetate as a minor component alongside the major component, (Z)-11-hexadecenyl acetate. scispace.com The analysis of dimethyl disulfide adducts in GC-MS can further pinpoint the location of the double bond in the molecule. scispace.com

Gas Chromatography-Flame Ionization Detection (GC-FID): While GC-MS is excellent for identification, GC-FID is often used for the precise quantification of (Z)-9-tetradecenyl acetate in a pheromone blend. The flame ionization detector provides a response that is proportional to the mass of the carbon-containing compounds, allowing for accurate measurement of the relative amounts of each component. scispace.com In Peridroma saucia, GC analysis with a flame ionization detector indicated that the pheromone gland contained approximately 15 ng of (Z)-9-tetradecenyl acetate per female. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a definitive method for the structural elucidation of organic compounds, including pheromones like (Z)-9-tetradecenyl acetate. While GC-MS provides strong evidence for the structure, ¹H NMR and ¹³C NMR can confirm the exact arrangement of atoms and the geometry of the double bond (Z or E). rsc.orgwur.nl Although less commonly used for routine identification due to the larger sample amounts required compared to GC-MS, it is invaluable for the initial characterization of novel pheromone components or for the verification of synthetic standards. rsc.orgwur.nl

Table 1: Analytical Techniques in (Z)-9-Tetradecenyl Acetate Research

Technique Application Key Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of (Z)-9-tetradecenyl acetate in pheromone gland extracts. Confirmed the presence of (Z)-9-tetradecenyl acetate in the pheromone blends of various moth species, including Peridroma saucia and Heliothis peltigera. scispace.comnih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID) Quantification of (Z)-9-tetradecenyl acetate in pheromone blends. Determined the relative and absolute amounts of (Z)-9-tetradecenyl acetate in the pheromone glands of insects like Peridroma saucia. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation and confirmation of synthetic standards. Provides detailed structural information, including the configuration of the double bond. rsc.orgwur.nl

Electrophysiological Techniques for Olfactory Response Measurement

To understand how insects detect (Z)-9-tetradecenyl acetate, researchers utilize electrophysiological techniques that measure the response of the insect's olfactory system.

Single Sensillum Recording (SSR): SSR provides a more detailed view of olfactory processing by recording the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna. This technique allows researchers to determine the specificity of different neurons for particular pheromone components. In Helicoverpa armigera, two types of sensilla were identified using SSR, with one type responding to (Z)-11-hexadecenal and (Z)-9-tetradecenal, and the other responding mainly to (Z)-9-tetradecenal. researchgate.net In the fall armyworm, Spodoptera frugiperda, SSR on at1 sensilla of transgenic Drosophila melanogaster expressing S. frugiperda odorant receptors showed that the receptor SfruOR13 was significantly activated by (Z)-9-tetradecenyl acetate. mdpi.com

Table 2: Electrophysiological Studies of (Z)-9-Tetradecenyl Acetate

Technique Organism Key Findings
Electroantennography (EAG) Spodoptera littoralis (Z)-9-tetradecenyl acetate elicited significant antennal depolarizations. nih.gov
Electroantennography (EAG) Parahypopta caestrum (Z)-9-tetradecenyl acetate induced the highest EAG responses compared to other pheromone components. d-nb.info
Single Sensillum Recording (SSR) Helicoverpa armigera Identified specific olfactory sensory neurons that respond to (Z)-9-tetradecenal, a related compound. researchgate.net
Single Sensillum Recording (SSR) Spodoptera frugiperda The odorant receptor SfruOR13, when expressed in Drosophila, was activated by (Z)-9-tetradecenyl acetate. mdpi.com

Behavioral Bioassays

Ultimately, the significance of (Z)-9-tetradecenyl acetate as a pheromone component is determined by its effect on insect behavior. Behavioral bioassays are designed to measure the attractiveness of this compound, often in combination with other pheromone components.

Wind Tunnel Assays: Wind tunnels provide a controlled environment to study the flight behavior of insects in response to an odor plume. These assays are crucial for determining which compounds and blends elicit upwind flight, a key behavior in mate-seeking. In Heliothis peltigera, wind tunnel tests indicated that a blend of (Z)-11-hexadecenal and (Z)-9-tetradecenal were the main pheromone components. nih.gov For the smaller tea tortrix moth, Adoxophyes sp., a mixture containing (Z)-9-tetradecenyl acetate was evaluated for its disruptive effect on male moth orientation in a wind tunnel. jst.go.jp

Field Trapping Experiments: Field trapping experiments are the definitive test of a pheromone's effectiveness as a lure. These studies involve baiting traps with synthetic pheromone blends and monitoring the number of captured insects. In field tests with the great dart, Eurois occulta, a mixture of (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate was found to be a potent attractant. oup.com For the Hebrew character moth, Orthosia gothica, the highest trap catches were achieved with a four-component blend that included (Z)-9-tetradecenyl acetate. slu.se

Table 3: Behavioral Assays Involving (Z)-9-Tetradecenyl Acetate

Technique Organism Key Findings
Wind Tunnel Assays Heliothis peltigera A blend containing (Z)-9-tetradecenal was essential for eliciting male flight behavior. nih.gov
Wind Tunnel Assays Adoxophyes sp. A blend including (Z)-9-tetradecenyl acetate was tested for its ability to disrupt male orientation. jst.go.jp
Field Trapping Experiments Eurois occulta A mixture of (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate was highly attractive. oup.com
Field Trapping Experiments Orthosia gothica A four-component blend containing (Z)-9-tetradecenyl acetate was most effective for trapping males. slu.se

Molecular Biology Techniques

Molecular biology techniques have revolutionized the study of pheromone biosynthesis and perception, providing insights into the genetic basis of these processes.

RNA Interference (RNAi): RNAi is a powerful tool for studying gene function by silencing the expression of specific genes. In the context of (Z)-9-tetradecenyl acetate, RNAi can be used to knock down genes involved in its biosynthesis to confirm their role. In a study of Spodoptera litura, injection of double-stranded RNA (dsRNA) against specific desaturase and reductase genes significantly altered the ratio of the four sex pheromone components, which included (Z)-9-tetradecenyl acetate. nih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to detect and quantify the expression of specific genes. In pheromone research, it can be used to identify which genes are expressed in the pheromone glands and at what levels. In a study on the bioproduction of a related pheromone in yeast, RT-qPCR (a quantitative form of RT-PCR) was used to assess the relative expression of desaturase genes in the pheromone gland of Ephestia cautella. nih.gov

Gene Editing: While specific examples directly targeting (Z)-9-tetradecenyl acetate biosynthesis are emerging, gene-editing technologies like CRISPR-Cas9 hold immense potential for precisely modifying the genes involved in pheromone production, offering a new avenue for both research and pest control.

Table 4: Molecular Biology Techniques in Pheromone Research

Technique Application Key Findings
RNA Interference (RNAi) Silencing genes in the pheromone biosynthetic pathway. Down-regulation of specific genes in Spodoptera litura altered the blend of pheromone components, including (Z)-9-tetradecenyl acetate. nih.gov
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) Quantifying the expression of genes involved in pheromone biosynthesis. Used to measure the expression levels of desaturase genes in the pheromone glands of Ephestia cautella. nih.gov

Structural Biology Approaches for Receptor and Protein Analysis

Understanding how (Z)-9-tetradecenyl acetate interacts with its receptor at a molecular level requires structural biology techniques.

X-ray Crystallography: This technique can be used to determine the three-dimensional structure of proteins, including pheromone receptors and odorant-binding proteins (OBPs). While a crystal structure of a receptor specifically bound to (Z)-9-tetradecenyl acetate is not yet widely available, this methodology is crucial for understanding the binding pocket and the specific amino acid residues that interact with the pheromone molecule. Such information is invaluable for designing more potent and selective synthetic lures or disruptants. The study of analogous esters suggests that the packing of such molecules in a crystal lattice is likely dominated by van der Waals interactions between the alkyl chains.

Applications in Integrated Pest Management Research Academic Focus

Fundamental Research on Pheromone-Based Monitoring Strategies

(Z)-9-Tetradecenyl acetate (B1210297) is a crucial component in the sex pheromone blends of numerous lepidopteran pests, making it a cornerstone of academic research into monitoring strategies. Scientists investigate its role to optimize trap lures for detecting the presence, abundance, and seasonal activity of pest populations, which is fundamental to Integrated Pest Management (IPM).

Research has established that the efficacy of a monitoring lure often depends not on (Z)-9-Tetradecenyl acetate alone, but on its precise ratio with other compounds. For many moth species, a specific blend of pheromone components is required to elicit a strong and species-specific attraction. For instance, a two-component system of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate is a common motif in the pheromones of 34 different moth species, where the specific ratio of the two compounds is critical for species recognition and attraction. wur.nl

In the case of the fall armyworm, Spodoptera frugiperda, (Z)-9-tetradecenyl acetate is the primary component of its sex pheromone. pmhe.intandfonline.com While early laboratory studies identified this compound as capable of eliciting sexual behavior, it failed to attract male moths in the field on its own. pmhe.in Subsequent research revealed the necessity of a multi-component blend. Field evaluations in India demonstrated that a blend containing (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, and (Z)-7-dodecenyl acetate in a specific ratio was most effective for trapping male S. frugiperda. pmhe.in This highlights a key area of fundamental research: the identification of minor but essential pheromone components that modulate the behavioral response to the primary attractant.

Similarly, research on the cotton bollworm, Helicoverpa armigera, has shown that adding (Z)-9-tetradecenal to the standard two-component lure significantly increases trap catches, suggesting it is an overlooked, yet important, pheromone component for this species. researchgate.net For the soybean pod borer, Leguminivora glycinivorella, (Z)-9-tetradecenyl acetate showed some attractiveness when used alone but demonstrated a significant synergistic effect, enhancing trap catch when added in small amounts to the main pheromone component, (E,E)-8,10-dodecadienyl acetate. nih.gov

The following table summarizes research findings on pheromone blends incorporating (Z)-9-Tetradecenyl acetate for monitoring various pests.

Pest SpeciesMonitored WithKey Research Finding
Fall Armyworm (Spodoptera frugiperda)A blend of (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, and (Z)-7-dodecenyl acetate. pmhe.inA three-component blend in an 87:12.5:0.5 ratio was found to be most effective in field trapping studies in India. pmhe.in
Adoxophyes orana & Clepsis spectranaA two-component blend of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. wur.nlThe specific ratio of the two components determines species-specific attraction; a 3:1 ratio attracts A. orana, while an inverted ratio attracts C. spectrana. wur.nl
Soybean Pod Borer (Leguminivora glycinivorella)(Z)-9-tetradecenyl acetate as a synergist with (E,E)-8,10-dodecadienyl acetate. nih.govAdding a small amount of (Z)-9-tetradecenyl acetate to the primary pheromone component resulted in a nearly 11-fold increase in trap catch. nih.gov
Cotton Bollworm (Helicoverpa armigera)Standard blend plus (Z)-9-tetradecenal. researchgate.netThe addition of (Z)-9-tetradecenal to the standard lure doubled trap catches in field tests. researchgate.net

Investigating Mating Disruption Mechanisms and Efficacy

(Z)-9-Tetradecenyl acetate is a key active ingredient in many commercial pheromone formulations for mating disruption (MD), a technique that permeates the atmosphere with synthetic pheromones to prevent male insects from locating females for mating. Academic research focuses on understanding the precise mechanisms of this disruption and accurately measuring its efficacy in the field.

Mating disruption can operate through several mechanisms, including competitive attraction (males are drawn to synthetic point sources, away from females), non-competitive mechanisms like camouflage (the pheromone plume from a female is masked by the high background concentration) or sensory adaptation/habituation (the male's olfactory system becomes insensitive). Research on the fall armyworm (S. frugiperda) using meso-dispensers with (Z)-9-tetradecenyl acetate aimed to elucidate these mechanisms by analyzing male capture rates at different dispenser densities. tandfonline.com Such studies are critical for optimizing the deployment strategy of MD products.

A significant challenge in MD research is the assessment of its true efficacy. While a reduction in male moth captures in pheromone-baited traps within a treated area is a common metric, it doesn't always correlate directly with a reduction in actual mating. tandfonline.com Researchers have found that even with high trap shutdown (over 90% reduction in catches), a significant proportion of females can still be mated. mdpi.com This has led to the development of more direct assessment methods, such as analyzing the mating status of tethered or wild-caught females from within MD plots. mdpi.com For example, research on leafroller species, which use blends containing (Z)-9-tetradecenyl acetate, has shown that tethered female experiments can provide a different, and potentially more accurate, measure of mating success under disruption compared to trap capture data. mdpi.com

Studies on the diamondback moth, Plutella xylostella, have investigated the efficacy of microencapsulated formulations of its pheromone blend, which can include (Z)-9-tetradecenyl acetate depending on the population. researchgate.net These studies measure efficacy by comparing moth captures and mating rates in treated versus untreated fields, with some research showing disruption efficiencies ranging from 77% to over 98%. researchgate.net Research has also explored how different disruptant blends affect mating success. In studies with normal and mutant strains of the cabbage looper, Trichoplusia ni, experiments evaluated disruption using (Z)-9-tetradecenyl acetate (a major component in the mutant strain's pheromone) and other blends. oup.com The results indicated that the effectiveness of a disruptant can depend on the specific pheromone blend used by the target population. oup.com

The table below presents findings from research into the efficacy of mating disruption involving (Z)-9-Tetradecenyl acetate.

Pest SpeciesMating Disruption ApproachResearch Finding on Efficacy
Fall Armyworm (Spodoptera frugiperda)Meso-dispensers with (Z)-9-tetradecenyl acetate. tandfonline.comPheromone trap captures were reduced by up to 87% in treated plots. tandfonline.com
Diamondback Moth (Plutella xylostella)Microencapsulated pheromone release. researchgate.netField trials demonstrated mating disruption efficiency ranging from 76.94% to 98.67% over a season. researchgate.net
Leafrollers (e.g., Pandemis spp.)Formulations with (Z)-9-tetradecenyl acetate. mdpi.comTethering females to assess mating status was found to be a valuable tool, as reductions in trap catch did not always align with reductions in actual mating. mdpi.com
Cabbage Looper (Trichoplusia ni)Disruption with (Z)-9-tetradecenyl acetate and other blends. oup.comMutant male moths mated less frequently when a blend matching the mutant female's pheromone was used as the disruptant, highlighting the importance of matching the disruptant to the target population's pheromone. oup.com

Development of Pheromone Analogues and Antagonists as Semiochemical Tools

The development of synthetic analogues and antagonists of natural pheromones like (Z)-9-tetradecenyl acetate is a sophisticated area of chemical ecology research. These "parapheromones" are structurally related to the natural compound and are designed to probe the structure-activity relationships of insect olfaction and to serve as more potent or stable pest control agents. annualreviews.org

An antagonist is a compound that blocks or diminishes the insect's response to its natural pheromone. A key research strategy involves modifying the functional group of the pheromone. For the fall armyworm, S. frugiperda, whose major pheromone component is (Z)-9-tetradecenyl acetate, researchers synthesized the analogue (Z)-9-tetradecenyl trifluoromethyl ketone (Z9-14:TFMK). oup.com While this ketone analogue elicited only a modest electrophysiological response from the male moth's antenna on its own, it acted as a potent antagonist in the field. oup.com When mixed with the natural pheromone lure in a 10:1 ratio, it significantly reduced the number of males caught in traps. oup.com This antagonistic effect is thought to occur through the inhibition of pheromone-degrading enzymes in the antenna. researchgate.net

Pheromone analogues can also act as synergists, enhancing the attractive power of the primary pheromone. In field evaluations for the soybean pod borer, Leguminivora glycinivorella, several analogues were tested. It was discovered that (Z)-9-tetradecenyl acetate, when added to the main pheromone component (E,E)-8,10-dodecadienyl acetate, acted as a powerful synergist, significantly increasing trap catches. nih.gov This type of research is vital for developing more effective lures for monitoring and mass trapping.

The search for antagonists is also critical. For the tea pest Archips strojny, whose pheromone system involves (Z)-11-tetradecenyl acetate, researchers identified a minor, naturally occurring component, (Z)-11-tetradecenyl alcohol, that acts as an antagonist, reducing male attraction. mdpi.com While not a direct analogue of (Z)-9-tetradecenyl acetate, this research exemplifies the principle of identifying inhibitory compounds within a species' own chemical signals, a concept that can be applied across systems. The development of such antagonists offers a promising avenue for mating disruption, as they can interfere with communication without necessarily being attractive themselves. annualreviews.org

Compound TypeTarget PestParent CompoundAnalogue/AntagonistResearch Finding
AntagonistFall Armyworm (Spodoptera frugiperda)(Z)-9-tetradecenyl acetate(Z)-9-tetradecenyl trifluoromethyl ketoneSignificantly reduced male trap catch when added to pheromone lures; believed to inhibit pheromone-degrading enzymes. oup.com
SynergistSoybean Pod Borer (Leguminivora glycinivorella)(E,E)-8,10-dodecadienyl acetate(Z)-9-tetradecenyl acetateIncreased trap catch by nearly 11-fold when added to the primary pheromone lure in the correct ratio. nih.gov
AntagonistGeneral LepidopteraAcetate PheromonesAldehyde AnaloguesThe substitution of an aldehyde group for the acetate moiety has been shown to result in potent antagonists for several moth species. annualreviews.org

Research into Insecticide Resistance Mechanisms involving Olfactory Systems

Research is emerging at the intersection of insecticide resistance and the insect olfactory system, with studies exploring how exposure to pheromones or the development of resistance to insecticides might alter olfactory-driven behaviors. While direct research linking insecticide resistance specifically to altered responses to (Z)-9-tetradecenyl acetate is limited, broader studies provide a framework for future investigation.

A key area of academic inquiry is whether the long-term use of a specific pheromone component for mating disruption could lead to a form of "resistance," where the target pest population becomes less responsive to that compound. For instance, after years of using (Z)-11-tetradecenyl acetate for mating disruption against the smaller tea tortrix, a decrease in the disruption percentage was observed, suggesting a potential shift in the population's response. lsu.edu When a more complete, four-component blend was used, high levels of disruption were restored. lsu.edu This suggests that reliance on a single component, which could be analogous to (Z)-9-tetradecenyl acetate in other systems, might exert selective pressure on the olfactory system of the pest population over time.

Another research avenue investigates how pheromone-degrading enzymes (PDEs) in the insect antenna, which are crucial for clearing pheromone molecules and allowing the neuron to reset, could be involved in resistance. Trifluoromethyl ketone (TFMK) analogues of pheromones, such as (Z)-9-tetradecenyl TFMK, have been developed as inhibitors of these enzymes. researchgate.net By blocking PDEs, these inhibitors can disrupt the temporal resolution of the pheromone signal, effectively jamming the insect's ability to navigate a pheromone plume. oup.comresearchgate.net While primarily studied as a method of pest control, this research provides tools to probe the function of the olfactory system. It raises the hypothesis that an insect population could evolve resistance to insecticides through enhanced metabolic pathways that might also, coincidentally, affect the processing of pheromone molecules or their synthetic analogues in the antennae.

These lines of research underscore the complex interplay between pest management tactics and insect sensory biology, opening up questions about the long-term sustainability of pheromone-based control and the potential for insects to evolve resistance through modifications in their olfactory systems.

Future Research Trajectories for Z 9 Tetradecenyl Acetate

Elucidating Underexplored Biosynthetic and Degradative Pathways

The synthesis of (Z)-9-tetradecenyl acetate (B1210297) and other moth pheromones occurs through modified fatty acid pathways, but many specifics remain to be uncovered. nih.gov The primary pathway involves the synthesis of saturated fatty acid precursors, followed by a series of enzymatic reactions including desaturation, chain shortening, reduction, and acetylation to produce the species-specific pheromone blend. nih.gov

Future research will likely focus on identifying and characterizing the full suite of enzymes responsible for both the creation and breakdown of this compound. While key enzyme families like fatty acyl-CoA desaturases (FADs), fatty acyl reductases (FARs), and acetyltransferases (ATs) have been identified, the precise regulation and interplay of these enzymes are not fully understood. nih.govpnas.orgdtu.dk For instance, studies have shown that different desaturase genes can be present in a pheromone gland, but only specific ones are activated to produce the necessary precursors, suggesting a complex regulatory mechanism at the transcriptional level. pnas.orguva.nl

A key area for exploration is the degradation of the pheromone signal. Antennal esterases are known to be crucial for degrading acetate esters, which helps in terminating the signal and allowing the male moth to navigate the pheromone plume effectively. researchgate.net Comparative transcriptomic analyses and gene knockout studies have begun to identify specific lipases and carboxylesterases involved in tuning the final pheromone composition by degrading acetate esters. researchgate.net Further research into these degradative enzymes could reveal potential targets for disrupting chemical communication in pest species.

Recent work has demonstrated the feasibility of producing pheromones like (Z)-9-tetradecenyl acetate in engineered yeast (Saccharomyces cerevisiae). alfa-chemistry.comnih.govnih.gov This "green chemistry" approach involves reconstructing the biosynthetic pathway in a microbial host. nih.gov For example, a Z9 desaturase, a fatty acyl reductase, and an acetyltransferase from various sources can be combined in yeast to produce the final pheromone component. nih.govnih.gov Future research in this area will aim to optimize these yeast cell factories to improve yields and make bioproduction economically competitive with chemical synthesis, thereby providing a more sustainable source for pest control applications. nih.govnih.gov

Table 1: Key Enzyme Classes in (Z)-9-Tetradecenyl Acetate Metabolism

Enzyme ClassRole in PathwayResearch Focus
Acetyl-CoA Carboxylase (ACC) & Fatty Acid Synthase (FAS)Synthesis of saturated fatty acid precursors. nih.govUnderstanding regulatory control over precursor chain length.
Fatty Acyl-CoA Desaturases (FADs)Introduction of the Z9 double bond into the fatty acid chain. pnas.orgInvestigating the evolution, gene duplication, and species-specific expression of different desaturase genes. pnas.orguva.nl
Fatty Acyl Reductases (FARs)Reduction of the fatty acyl-CoA to the corresponding alcohol. nih.govdtu.dkIdentifying specific pgFARs (pheromone gland FARs) and their substrate preferences. uva.nl
Alcohol Acetyltransferases (ATs)Acetylation of the alcohol to form the final acetate ester. nih.govalfa-chemistry.comCharacterizing the efficiency and substrate specificity of different ATs for pheromone production. alfa-chemistry.com
Esterases / LipasesDegradation of the acetate pheromone in female glands and male antennae. researchgate.netIdentifying specific enzymes that tune pheromone blends or terminate signal reception. researchgate.net

Deeper Understanding of Olfactory Receptor-Ligand Interactions and Signal Transduction

The detection of (Z)-9-tetradecenyl acetate by male moths is a highly sensitive and specific process mediated by olfactory receptor neurons (ORNs) located in specialized hair-like sensilla on their antennae. bohrium.comnih.gov Future research aims to achieve a more profound understanding of the molecular interactions between the pheromone and its receptors, and the subsequent signal transduction cascade.

Insects utilize several families of chemosensory receptor proteins, primarily odorant receptors (ORs). nih.gov These ORs are typically heteromeric complexes that form a ligand-gated ion channel. nih.gov Specific pheromone receptors (PRs) within the OR family are responsible for detecting individual pheromone components. bohrium.com For example, in the beet armyworm (Spodoptera exigua), the receptor SexiOR13 is highly sensitive to (Z,E)-9,12-tetradecenyl acetate and (Z)-9-tetradecenyl acetate, while SexiOR16 is even more specifically tuned to (Z)-9-tetradecenyl acetate alone. nih.gov Similarly, studies in Athetis lepigone have shown that a specific pheromone-binding protein, AlepPBP2, has a high binding affinity for (Z)-9-tetradecenyl acetate. nih.gov

A significant trajectory for future studies involves elucidating the precise structural basis for this specificity. By combining functional analyses with techniques like ancestral gene resurrection and molecular modeling, researchers can identify the specific amino acid residues within the receptor's binding pocket that are critical for recognizing (Z)-9-tetradecenyl acetate. pnas.orgresearchgate.net Understanding these structure-function relationships could enable the design of more potent and selective agonists or antagonists for pest control. researchgate.net

Investigating Environmental and Ecological Factors Modulating Pheromone Communication

The effectiveness of chemical communication using (Z)-9-tetradecenyl acetate is not solely dependent on the sender and receiver but is also heavily influenced by the surrounding environment. frontiersin.orgnih.gov Future research will increasingly focus on how abiotic and ecological factors associated with global change can disrupt these finely tuned signaling systems. uliege.beresearchgate.net

Key environmental variables under investigation include:

Temperature: Rising temperatures can alter the volatility of pheromone components, potentially changing the ratio of compounds in a blend as they evaporate at different rates. frontiersin.orguliege.be This can disrupt the shape of the pheromone plume and affect the male's ability to track it. uliege.be Temperature can also directly impact insect physiology, altering behavioral response thresholds to pheromones. uliege.be

Air Pollutants: Anthropogenic pollutants, particularly ozone (O3), can chemically degrade pheromones by oxidizing double bonds, such as the one present in (Z)-9-tetradecenyl acetate. frontiersin.orguliege.be This degradation shortens the signal's effective distance and can diminish reproductive success. frontiersin.org Other pollutants like smoke particles may physically interfere with signal reception by accumulating on insect antennae. emerginginvestigators.org

Carbon Dioxide (CO2): Elevated CO2 levels can affect plant biochemistry, which may have downstream effects on phytophagous insects that sequester plant compounds as pheromone precursors. uliege.be

Microhabitat Characteristics: The specific location where a signal is released can influence its efficacy. nih.gov Soil characteristics, for example, have been shown to affect the number and quality of mates a male can attract, possibly by influencing signal transmission or the local abundance of receivers. nih.gov

Understanding these interactions is critical, as they may have significant implications for the success of pheromone-based pest management strategies. frontiersin.org For instance, the release rates and longevity of synthetic pheromone dispensers can be affected by temperature, potentially reducing their effectiveness in the field. frontiersin.org

Expanding Applications in Species-Specific Pest Control Research

(Z)-9-Tetradecenyl acetate is a key component in mating disruption and monitoring programs for several major agricultural pests, including the fall armyworm (Spodoptera frugiperda), the European corn borer (Ostrinia nubilalis), and the pink bollworm (Pectinophora gossypiella). researchgate.netontosight.aithieme-connect.comuliege.be Its primary advantage is providing an environmentally safer alternative to conventional insecticides. ontosight.ai

Future research is focused on optimizing and expanding its use. One major area is the refinement of pheromone blends for increased species-specificity. While (Z)-9-tetradecenyl acetate is a major component for many species, the specific attractive blend often includes minor components in precise ratios. pnas.orgwur.nl Research continues to identify these minor components and optimize their ratios to maximize attraction for the target pest while minimizing effects on non-target insects. For example, a three-component blend including (Z)-9-tetradecenyl acetate was found to be highly effective for trapping fall armyworm in India.

Another trajectory is the development of behavioral antagonists. These are compounds that, when released, disrupt the attraction of males to the natural female pheromone. The (E)-isomer of 9-tetradecenyl acetate, for instance, acts as a behavioral antagonist for the European corn borer. uliege.be Similarly, analogues like (Z)-9-tetradecenyl trifluoromethyl ketone have been shown to disrupt fall armyworm mating. researchgate.net Future work will aim to discover and formulate more potent and stable antagonists.

Finally, the development of novel delivery systems remains a priority. This includes improving microencapsulation techniques and creating genetically engineered plants that can produce and release the pheromones themselves, offering a potentially season-long, self-sustaining method of pest control. uva.nlcambridge.org The bioproduction of (Z)-9-tetradecenyl acetate in microorganisms like yeast also represents a significant future direction, promising a scalable and sustainable source for these valuable pest management tools. nih.govresearchgate.net

Q & A

Q. What are the standard methods for synthesizing (Z)-9-Tetradecenyl acetate in laboratory settings?

(Z)-9-Tetradecenyl acetate can be biosynthesized using genetically modified microbial strains. For instance, a mutant strain of E. coli was engineered by replacing the malate-encoding gene with acetyl-CoA carboxylase, enabling glucose-based production of the compound . Chemical synthesis typically involves esterification of (Z)-9-tetradecenol with acetic anhydride under controlled conditions. Chromatography (GC-MS or HPLC) is used to verify purity and stereochemical integrity .

Q. How is (Z)-9-Tetradecenyl acetate identified and quantified in biological samples?

Gas chromatography (GC) paired with mass spectrometry (MS) is the gold standard for identification and quantification. For example, gland extracts from Spodoptera cosmioides females were analyzed via GC-MS to confirm the presence of (Z)-9-Tetradecenyl acetate as a pheromone component . Retention indices and comparison with synthetic standards are critical for accurate identification .

Q. What is the role of (Z)-9-Tetradecenyl acetate in insect communication?

The compound acts as a sex pheromone component in Lepidoptera, such as Sesamia cretica and Spodoptera frugiperda. It attracts conspecific males by binding to olfactory receptors, triggering neural responses (e.g., dopamine release in receptor cells) . Field studies demonstrate its efficacy in male capture when blended with other acetates like (9Z,12E)-9,12-tetradecadienyl acetate .

Advanced Research Questions

Q. How do researchers optimize pheromone blends containing (Z)-9-Tetradecenyl acetate for species-specific attraction?

Blends are optimized through wind tunnel assays and field trials. For example, a 97:2:1 ratio of (Z)-9-Tetradecenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-dodecenyl acetate was found effective for Spodoptera frugiperda . Species specificity is influenced by minor components; S. cosmioides males show cross-attraction to S. frugiperda pheromones, necessitating careful ratio adjustments to avoid interference .

Q. What evolutionary mechanisms explain the diversification of (Z)-9-Tetradecenyl acetate usage in moth pheromones?

Evolutionary shifts in desaturase enzymes drive pheromone diversity. For instance, Δ14-desaturase in Ostrinia nubilalis produces unique (E/Z)-12-tetradecenyl acetate blends, while related species use Δ11-desaturase for (Z)-9-Tetradecenyl acetate synthesis . Phylogenetic analysis of desaturase genes across Lepidoptera can clarify evolutionary pathways .

Q. How can contradictory data between laboratory and field studies on pheromone efficacy be resolved?

Lab bioassays often lack ecological variables (e.g., competing pheromones, wind dynamics). For (Z)-9-Tetradecenyl acetate, field trials with S. cosmioides showed reduced specificity compared to lab results due to cross-attraction with S. frugiperda . Hybrid studies combining lab dose-response curves with field environmental simulations are recommended to reconcile discrepancies.

Methodological Considerations

  • Contradiction Analysis : When field results deviate from lab data (e.g., reduced specificity), researchers should test for environmental variables (temperature, competing pheromones) and use mark-release-recapture experiments to assess male navigation accuracy .
  • Biosynthetic Pathway Elucidation : Isotopic labeling of precursor molecules (e.g., acetate or fatty acids) can trace metabolic pathways in mutant microbial strains or insect glands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.